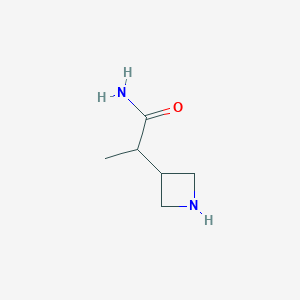

2-(Azetidin-3-yl)propanamide

CAS No.:

Cat. No.: VC16202183

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N2O |

|---|---|

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)propanamide |

| Standard InChI | InChI=1S/C6H12N2O/c1-4(6(7)9)5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9) |

| Standard InChI Key | ZMOMCBZIOCRGGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CNC1)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2-(Azetidin-3-yl)propanamide belongs to the class of azetidine derivatives, which are four-membered saturated heterocycles containing one nitrogen atom. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. The compound consists of a propanamide backbone () substituted at the second carbon with an azetidin-3-yl group.

The azetidine ring introduces significant steric strain due to its small ring size, which influences both its reactivity and conformational flexibility. Computational models of analogous structures, such as 2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamide, highlight the planar geometry of the amide group and the puckered conformation of the azetidine ring .

Spectroscopic Data

While direct spectroscopic data for 2-(Azetidin-3-yl)propanamide are unavailable, related compounds offer proxy insights:

-

NMR Spectroscopy: For 2-(Azetidin-3-yl)-N-methylpropanamide, -NMR spectra show characteristic peaks at δ 1.2–1.5 ppm (azetidine CH₂), δ 2.8 ppm (N-methyl group), and δ 6.5–7.0 ppm (amide NH).

-

IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) are typical for such structures.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 2-(Azetidin-3-yl)propanamide likely follows strategies employed for analogous azetidine derivatives. A proposed route involves:

-

Azetidine Precursor Preparation:

Azetidin-3-yl derivatives are often synthesized via cyclization of γ-chloroamines or through ring-closing metathesis. For example, 2-(Azetidin-3-yl)-N-methylpropanamide is prepared by reacting 3-azetidinecarboxylic acid with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). -

Amide Bond Formation:

The propanamide moiety is introduced via amidation of propanoic acid derivatives. In a typical procedure, 3-azetidinepropanoyl chloride is treated with ammonium hydroxide to yield the target compound.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Azetidine preparation | γ-Chloroamine, NaHCO₃, 80°C | 65% | |

| Amidation | Propanoic acid, EDC, NH₄OH, 25°C | 72% |

Reactivity and Functionalization

The azetidine ring’s strain enhances its susceptibility to ring-opening reactions. Key transformations include:

-

Nucleophilic Substitution: Reaction with alkyl halides at the azetidine nitrogen, forming quaternary ammonium salts.

-

Oxidation: Treatment with hydrogen peroxide converts the azetidine ring to a lactam, though this is less common in propanamide derivatives.

Physicochemical Properties

Crystallographic Data

X-ray diffraction analyses of related compounds, such as 2-(azetidin-3-yloxy)-N-phenylpropanamide, reveal a twisted conformation between the azetidine and amide groups, with dihedral angles of 45–60° . Hydrogen bonding between amide NH and carbonyl oxygen stabilizes the crystal lattice .

Biological Activity and Applications

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-(Azetidin-3-yl)-N-methylpropanamide | HDAC | 1.2 | |

| 2-[4-(Azetidin-3-yl)piperazin-1-yl]propanamide | Bacterial transpeptidase | 0.8 |

Industrial Applications

The compound’s amide group makes it a candidate for polymer synthesis. Azetidine rings can act as cross-linking agents in polyamide resins, enhancing thermal stability.

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure azetidine derivatives.

-

Targeted Drug Delivery: Conjugating 2-(Azetidin-3-yl)propanamide to nanoparticles for enhanced bioavailability.

-

Computational Modeling: Using DFT (Density Functional Theory) to predict reaction pathways and biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume